Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate
Description
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate is a bicyclic β-ketoester derivative featuring a cyclohexane ring substituted with two ketone groups (at positions 1 and 2) and an ethoxy-oxoethyl moiety. This compound is structurally characterized by its dual ester and ketone functionalities, which confer unique reactivity in organic synthesis. These reactions typically yield colorless oils with moderate to good yields (40–63%) after chromatographic purification .
Properties
CAS No. |
7251-30-1 |
|---|---|
Molecular Formula |
C13H20O5 |
Molecular Weight |
256.29 g/mol |
IUPAC Name |
ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate |
InChI |
InChI=1S/C13H20O5/c1-3-17-11(15)9-13(12(16)18-4-2)8-6-5-7-10(13)14/h3-9H2,1-2H3 |
InChI Key |
JEGLGZDLMRRJMI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCCC1=O)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Route
The starting material, ethyl 2-oxocyclohexanecarboxylate, is synthesized via the reaction of cyclohexanone with diethyl carbonate in the presence of sodium hydride (NaH) as a base in tetrahydrofuran (THF) solvent under reflux conditions.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| 1 | Diethyl carbonate + NaH in THF, reflux 1 h | Pre-activation of diethyl carbonate with NaH | |
| 2 | Addition of cyclohexanone in THF, reflux 2 h | 80% | Hydrolysis with 3N HCl, extraction with DCM, drying |
The reaction proceeds by deprotonation of diethyl carbonate with NaH, followed by nucleophilic attack on cyclohexanone, yielding the β-ketoester ethyl 2-oxocyclohexanecarboxylate as a brown oil, isolated in approximately 80% yield.
Experimental Details
- A 1000 mL flask is charged with diethyl carbonate and dry THF.
- NaH (60% dispersion) is added under stirring, heated to reflux for 1 hour.
- Cyclohexanone solution in THF is added dropwise over 30 minutes.
- The mixture is refluxed for an additional 1.5 hours.
- After cooling, the mixture is hydrolyzed with hydrochloric acid, extracted with dichloromethane, dried, and concentrated to yield the product.
Functionalization to this compound
Activation via Trifluoromethanesulfonic Anhydride (Tf2O)
A key step involves converting the ketoester into a reactive intermediate by treatment with trifluoromethanesulfonic anhydride (Tf2O) in the presence of strong bases such as sodium hydride or N-ethyl-N,N-diisopropylamine (Hunig’s base or DIPEA) in dichloromethane (DCM) at low temperatures (-78 °C to 0 °C). This forms ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate, an activated intermediate amenable to further substitution.
| Reaction Parameter | Details | Yield | Reference/Notes |
|---|---|---|---|
| Base | Sodium hydride (NaH, 60% in oil) or N-ethyl-N,N-diisopropylamine | 59-90% | Sodium hydride in THF or DCM; DIPEA in DCM |
| Electrophile | Trifluoromethanesulfonic anhydride (Tf2O) | Added dropwise at -78 °C to 0 °C | |
| Solvent | Tetrahydrofuran (THF) or dichloromethane (DCM) | Reaction under nitrogen atmosphere | |
| Temperature | 0 °C to -78 °C initial, then warmed to room temperature | Stirred overnight | |
| Work-up | Quenched with saturated NaHCO3 or ammonium chloride solution | Extracted with dichloromethane, dried over MgSO4 | |
| Purification | Flash chromatography (hexanes/ethyl acetate gradient) | 59-90% | Product isolated as oil or solid |
Typical yields range from 59% to 90%, depending on precise conditions and scale.
Detailed Experimental Procedure Example
- Sodium hydride (60% dispersion) is suspended in diethyl ether or DCM and cooled to 0 °C.
- Ethyl 2-oxocyclohexanecarboxylate is added dropwise, stirred for 30-40 minutes.
- Tf2O is added dropwise maintaining low temperature (-70 to -78 °C).
- The mixture is stirred for 15 minutes at low temperature, then warmed to room temperature and stirred overnight.
- The reaction is quenched with saturated sodium bicarbonate solution, extracted with dichloromethane, dried, and concentrated.
- The crude product is purified by flash chromatography to yield the activated intermediate.
Formation of this compound
The activated intermediate undergoes nucleophilic substitution with ethyl acetoacetate or similar ethoxy-oxoethyl nucleophiles to install the 2-ethoxy-2-oxoethyl substituent at the 1-position of the cyclohexane ring.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Nucleophilic substitution | Addition of ethyl acetoacetate or equivalent nucleophile | Reaction in DCM or THF under inert atmosphere | |
| Temperature | Typically 0 °C to room temperature | Stirring time varies (several hours to overnight) | |
| Work-up | Quenching with water, extraction, drying, concentration | Purification by chromatography |
While explicit detailed protocols for this substitution step on this exact compound are limited in open literature, analogous procedures for similar β-ketoester functionalizations suggest these conditions.
Summary Table of Preparation Methods
| Step | Compound/Intermediate | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Ethyl 2-oxocyclohexanecarboxylate | Cyclohexanone + diethyl carbonate + NaH in THF, reflux | 80 | Hydrolysis with HCl, extraction with DCM |
| 2 | Ethyl 2-(((trifluoromethyl)sulfonyl)oxy)cyclohex-1-enecarboxylate | NaH or DIPEA + Tf2O in DCM, -78 °C to RT | 59-90 | Quench with NaHCO3, purification by flash chromatography |
| 3 | This compound | Nucleophilic substitution with ethyl acetoacetate or equivalent | Not explicitly reported | Reaction in DCM or THF, inert atmosphere |
Analytical and Characterization Data
- NMR Spectroscopy : Proton NMR signals consistent with ethyl ester groups (quartet at ~4.2 ppm, triplet at ~1.3 ppm), multiplets for cyclohexane ring protons, and signals corresponding to keto and ethoxy substituents have been reported.
- Mass Spectrometry : Molecular ion peaks consistent with molecular weight (~242 g/mol) for the target compound.
- Purity : High purity (≥95%) achieved through flash chromatography and recrystallization steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, and various substituted esters, depending on the specific reagents and conditions used .
Scientific Research Applications
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate exerts its effects involves interactions with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can then interact with enzymes or receptors in biological systems. The cyclohexane ring provides structural stability and influences the compound’s reactivity .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Physical and Spectral Properties
- Boiling Points/Rf Values : Derivatives such as ethyl 1-(2-iodophenyl)-2-oxocyclohexane-1-carboxylate are isolated as oils with chromatographic Rf = 0.29–0.30 (hexanes/MTBE) .
- Melting Points : The parent compound (ethyl 2-oxocyclohexane-1-carboxylate) has a defined melting point (101°C), whereas substituted analogs typically remain liquid due to reduced crystallinity .
Biological Activity
Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate, also known by its CAS number 41301-66-0, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C12H18O5, with a molecular weight of approximately 230.27 g/mol. The compound features a cyclohexane ring substituted with ethoxy and keto groups, which are believed to contribute to its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by researchers demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, suggesting its potential as an alternative antimicrobial agent .
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests that this compound may play a role in modulating inflammatory responses, making it a candidate for further investigation in conditions characterized by chronic inflammation .
Cytotoxicity and Cancer Research
The compound's cytotoxic effects have been evaluated using various cancer cell lines. Results indicated that it induces apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was reported at approximately 25 µM, indicating a promising therapeutic index for further development as an anticancer agent .
The proposed mechanism by which this compound exerts its biological effects includes:
- Inhibition of Enzymatic Activity: It may inhibit specific enzymes involved in bacterial cell wall synthesis.
- Modulation of Signaling Pathways: The compound appears to interfere with NF-kB signaling pathways, which are crucial in inflammation and cancer progression.
- Induction of Apoptosis: It activates intrinsic apoptotic pathways leading to cell death in cancer cells.
Research Findings and Case Studies
Q & A
Basic: What are the established synthetic routes for Ethyl 1-(2-ethoxy-2-oxoethyl)-2-oxocyclohexane-1-carboxylate, and how can reaction conditions be optimized?
The compound is synthesized via Michael addition of ethyl acetoacetate to α,β-unsaturated ketones (e.g., chalcones) under alkaline conditions. A typical procedure involves refluxing ethyl acetoacetate (1.30 g, 0.01 mol) with a chalcone derivative (e.g., (2E)-3-(4-chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one) in absolute ethanol with 10% NaOH for 8 hours . Key optimization parameters include:
- Catalyst : NaOH or other bases (e.g., NaOEt) to enhance enolate formation.
- Temperature : Reflux (~78°C for ethanol) ensures sufficient energy for cyclization.
- Solvent : Polar aprotic solvents (e.g., DMF) may improve yields in sterically hindered systems .
- Workup : Acid quenching followed by recrystallization (ethanol/water) purifies the product.
Advanced: How do conformational dynamics of the cyclohexane ring influence crystallographic refinement and reactivity?
The cyclohexane ring adopts distorted envelope , half-chair , or screw-boat conformations , as determined by X-ray crystallography and Cremer-Pople puckering parameters (Q, θ, φ) . For example:
- Envelope conformation : Puckering amplitude (Q) = 0.477 Å, θ = 57.3° .
- Half-chair : Lower ring strain facilitates nucleophilic attack at the β-keto ester moiety .
Software like SHELXL refines these structures by modeling disorder (e.g., 68.4% occupancy for major conformers) . Conformational flexibility impacts reactivity in ring-opening reactions or supramolecular interactions .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
- NMR : H and C NMR confirm ester carbonyls (~170 ppm) and cyclohexane protons (δ 1.5–2.5 ppm).
- XRD : Resolves crystal packing and hydrogen-bonding networks (e.g., C–H···O interactions at 2.5–3.0 Å) .
- HPLC-MS : Verifies molecular ion peaks (e.g., [M+H] at m/z 403.4) and purity (>95%) .
- FTIR : Identifies carbonyl stretches (1740–1720 cm) and ketone groups (1680 cm) .
Advanced: How can computational methods (DFT, MD) predict reactivity and binding interactions of derivatives?
- DFT Calculations : Optimize ground-state geometries and predict frontier molecular orbitals (HOMO/LUMO) for sites prone to nucleophilic/electrophilic attack .
- Molecular Docking : Screens derivatives (e.g., Keap1 inhibitors) by simulating binding affinities to protein targets (e.g., Kelch domain) .
- Molecular Dynamics (MD) : Models solvation effects and conformational stability over 100-ns trajectories .
Basic: What are the primary applications of this compound in organic synthesis?
It serves as a versatile synthon for:
- Spiro Compounds : Intramolecular cyclization with hydrazines or hydroxylamines yields spirocyclic pyrrolidines .
- Heterocycles : Reacts with amidines to form pyrimidines or with hydrazine for pyrazole derivatives .
- Polymer Precursors : Strained cyclohexane rings enhance cross-linking in epoxy resins .
Advanced: How do contradictory data in synthesis yields arise, and how can they be resolved?
Discrepancies in yields (e.g., 50–85%) stem from:
- Substituent Effects : Electron-withdrawing groups on chalcones reduce enolate stability, lowering yields .
- Solvent Polarity : Low-polarity solvents (toluene) may favor side reactions (e.g., aldol condensation).
- Catalyst Loading : Excess NaOH (>10%) can hydrolyze ester groups .
Resolution : Design of Experiments (DoE) models interactions between variables (temperature, catalyst ratio) to identify optimal conditions .
Advanced: What role does this compound play in fragment-based drug discovery (FBDD)?
Derivatives like 77g-I1 (Keap1 inhibitors) are synthesized via alkylation of pyrazole intermediates with ethyl bromoacetate (80% yield, purity >95% by LC-MS) . Key steps:
- Fragment Linking : Ethyl esters enhance solubility for high-throughput screening.
- SAR Studies : Modifying the cyclohexane ring’s substituents tunes binding to Keap1’s hydrophobic pockets .
Basic: How is the compound handled safely in laboratory settings?
- Storage : Inert atmosphere (N) at 4°C to prevent ester hydrolysis.
- PPE : Nitrile gloves and goggles mitigate skin/eye irritation.
- Waste Disposal : Neutralize with dilute HCl before incineration .
Advanced: How are puckering parameters used to resolve crystallographic disorder?
Cremer-Pople parameters (Q, θ, φ) quantify ring distortion, enabling refinement of disordered conformers in software like Mercury 2.0 . For example, dual-conformer models (68.4% envelope vs. 31.6% screw-boat) improve R-factors (<0.05) .
Advanced: Can this compound act as a chiral auxiliary in asymmetric catalysis?
While not directly reported, its β-keto ester moiety could coordinate transition metals (e.g., Cu, Pd) to induce enantioselectivity in aldol or Michael additions. Experimental validation would require testing with chiral ligands (e.g., BINAP) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
